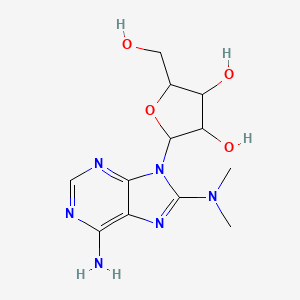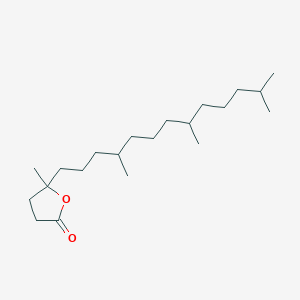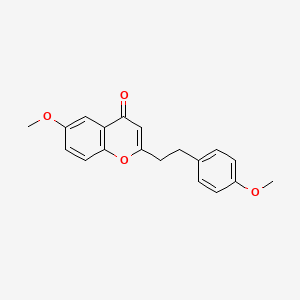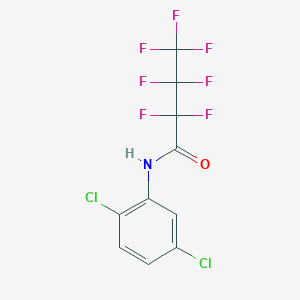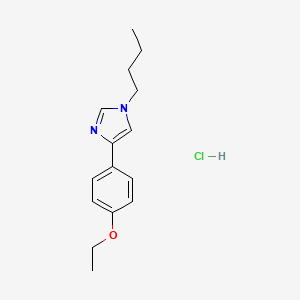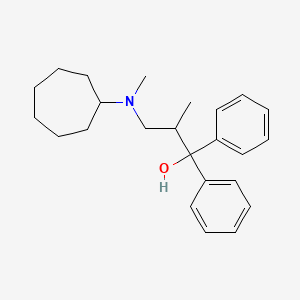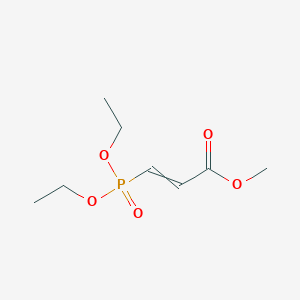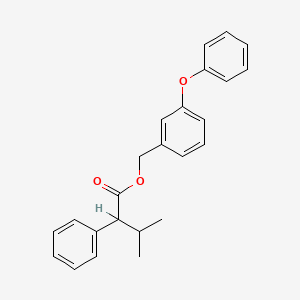
m-Phenoxybenzyl 3-methyl-2-phenylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Phenoxybenzyl 3-methyl-2-phenylbutyrate: is an organic compound with the molecular formula C24H24O3 It is known for its unique structure, which includes a phenoxybenzyl group attached to a 3-methyl-2-phenylbutyrate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenoxybenzyl 3-methyl-2-phenylbutyrate typically involves the reaction of m-phenoxybenzyl alcohol with 3-methyl-2-phenylbutyric acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways .
Medicine: Its unique structure may allow for the targeting of specific molecular pathways involved in disease .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of m-Phenoxybenzyl 3-methyl-2-phenylbutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
m-Phenoxybenzyl alcohol: This compound shares the phenoxybenzyl group but lacks the 3-methyl-2-phenylbutyrate moiety.
3-Phenoxybenzoic acid derivatives: These compounds have similar structural features and are studied for their pharmacological activities.
Uniqueness: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
56562-69-7 |
|---|---|
Formule moléculaire |
C24H24O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C24H24O3/c1-18(2)23(20-11-5-3-6-12-20)24(25)26-17-19-10-9-15-22(16-19)27-21-13-7-4-8-14-21/h3-16,18,23H,17H2,1-2H3 |
Clé InChI |
RMCDVZLYPKSSPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


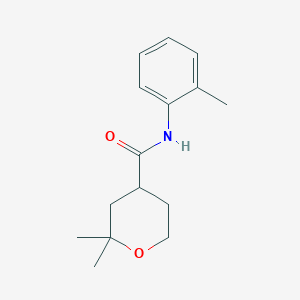
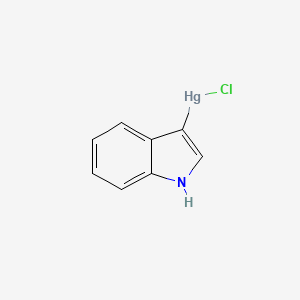

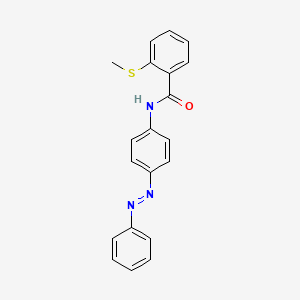
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)
